![molecular formula C6H14Cl2N2O4S2 B11824671 (2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cystine dihydrochloride is a vital component of biological systems. It plays a significant role in protein structure, redox chemistry, and cellular processes. This compound is particularly valuable in biology and chemistry research, ranging from understanding fundamental biochemical mechanisms to drug development and nutritional research .
Preparation Methods
L-Cystine dihydrochloride is synthesized through the oxidative linkage of two cysteine residues, forming a disulfide covalent bond. This compound is typically prepared from non-animal sources and is suitable for cell culture experiments . The solubility of L-Cystine dihydrochloride in water is relatively low, but it is more soluble in aqueous solutions with pH < 2 or pH > 8.1 .
Chemical Reactions Analysis
L-Cystine dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. At physiological pH, it rapidly oxidizes to form cystine . Common reagents used in these reactions include hydrochloric acid and iodine . Major products formed from these reactions include cysteine and its derivatives .
Scientific Research Applications
L-Cystine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
L-Cystine dihydrochloride serves as a major precursor for the synthesis of glutathione, a critical antioxidant in the body. It undergoes rapid oxidation to form cystine, which is then reduced back to cysteine in the body. This redox cycle helps maintain cellular integrity and protect tissues from oxidative stress .
Comparison with Similar Compounds
L-Cystine dihydrochloride is unique due to its role in forming disulfide bonds in proteins and its involvement in redox reactions. Similar compounds include:
L-Cysteine: A thiol-containing amino acid that is oxidized to form cystine.
L-Cysteine hydrochloride: A derivative of L-Cysteine used in cell culture and as a reducing agent.
L-Cystine: The dimeric form of L-Cysteine, used in similar applications as L-Cystine dihydrochloride.
L-Cystine dihydrochloride stands out due to its high solubility in acidic and basic solutions and its suitability for various research applications.
Properties
Molecular Formula |
C6H14Cl2N2O4S2 |
---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4+;; |
InChI Key |
HHGZUQPEIHGQST-NDXJVULZSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.